3-oxo-N-(2-oxooxolan-3-yl)hexadec-9-enamide
Description
N-3-oxo-hexadec-11Z-enoyl-L-homoserine lactone (3-O-C16:1-Δ11cis-(L)-HSL) is an acyl homoserine lactone (AHL) involved in bacterial quorum sensing (QS). Structurally, it consists of a homoserine lactone ring linked to a 16-carbon acyl chain featuring a 3-oxo modification and a cis double bond at the 11th position (11Z) . This compound is synthesized by LuxI-type synthases and detected by LuxR-type receptors, enabling bacteria to coordinate population-level behaviors such as virulence, biofilm formation, and bioluminescence. Its unique structural attributes—long acyl chain, 3-oxo group, and unsaturation—distinguish it from shorter or saturated AHLs, influencing its biological activity and receptor specificity .
Properties
IUPAC Name |
3-oxo-N-(2-oxooxolan-3-yl)hexadec-9-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h7-8,18H,2-6,9-16H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIVINPZTHXZNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCC(=O)CC(=O)NC1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693978 | |
| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)hexadec-9-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479050-91-4 | |
| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)hexadec-9-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Acyl Moiety
Critical Analysis of Reported Data
Physicochemical Properties Influencing Synthesis
Discrepancies in CAS Registry
Two CAS numbers are reported:
-
479050-91-4 (MedChemExpress).
This discrepancy suggests potential batch-specific variations or database errors, necessitating verification with suppliers.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
: Key signals include:
Challenges and Mitigation Strategies
Stereochemical Control
Double Bond Isomerization
Scalability and Industrial Relevance
Batch-Size Limitations
Chemical Reactions Analysis
Types of Reactions
N-3-oxo-hexadec-11Z-enoyl-L-Homoserine lactone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The lactone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
N-3-oxo-hexadec-11Z-enoyl-L-Homoserine lactone has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Plays a key role in studying bacterial quorum sensing and gene regulation.
Industry: Used in the production of biochemical assay reagents and other research materials.
Mechanism of Action
The mechanism of action of N-3-oxo-hexadec-11Z-enoyl-L-Homoserine lactone involves its role as an autoinducer in bacterial quorum sensing . It is produced, released, and detected by bacteria to coordinate gene expression in response to cell density . The compound binds to transcriptional regulators of the LuxR family, leading to the activation or repression of target genes . This regulatory process results in phenotypes such as biofilm formation and virulence factor production .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Comparative Analysis of Select AHLs
Key Observations
Shorter chains (C4–C8) diffuse rapidly, enabling rapid population-wide responses . The 16-carbon chain in 3-O-C16:1 HSL may facilitate interactions with hydrophobic pockets of LuxR-type receptors in specific bacterial niches .
3-Oxo Modification: The 3-oxo group is critical for receptor binding. For example, 3OC12-HSL (C12, 3-oxo) in P. aeruginosa activates LasR, while non-oxidized analogs (e.g., C12-HSL) show reduced activity . Replacement of the lactone oxygen with nitrogen (e.g., C12-lactam) abolishes activity, underscoring the lactone ring’s necessity .
Similar cis-unsaturated AHLs are linked to biofilm modulation in marine bacteria .
Stereochemistry: L-isomers (e.g., 3OC12-HSL) are biologically active, whereas D-isomers (e.g., (R)-C12) exhibit diminished efficacy . Racemic mixtures (DL-HSL) may display altered activity profiles, as seen in N-(3-oxooctanoyl)-DL-HSL’s root growth effects .
Research Findings and Implications
Comparative Case: 3OC12-HSL in Pathogenesis
- 3OC12-HSL (C12, 3-oxo) in P. aeruginosa triggers virulence factor production (e.g., elastase) and host cell apoptosis. At 50–100 μM, it reduces mast cell viability and elevates intracellular Ca²⁺, IL-4, and IL-6 levels .
Ecological and Therapeutic Relevance
- Ecological Roles : Shorter-chain AHLs (C4–C8) dominate intraspecies signaling, while longer chains (C12–C16) may mediate interspecies communication or environmental adaptation .
- Therapeutic Potential: Halogenated furanones, which block AHL-receptor binding, inhibit P. aeruginosa biofilms, suggesting strategies for targeting QS systems .
Biological Activity
N-3-oxo-hexadec-11Z-enoyl-L-homoserine lactone (N-3-oxo-C16-HSL) is a member of the N-acyl homoserine lactones (AHLs), which are key signaling molecules in bacterial quorum sensing. This compound has garnered attention for its diverse biological activities, influencing both microbial behavior and host responses. Here, we explore its biological activity, mechanisms of action, and implications in various fields, supported by relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 351.48 g/mol
- CAS Number : 479050-91-4
N-3-oxo-C16-HSL functions primarily through its interaction with specific receptors in both bacteria and host cells. The following mechanisms have been identified:
- Quorum Sensing : In bacteria such as Vibrio fischeri, N-3-oxo-C16-HSL binds to the LuxR protein, forming a transcriptional activation complex that induces the expression of genes responsible for bioluminescence and other behaviors associated with high cell density .
- Modulation of Host Immune Response : Studies indicate that AHLs like N-3-oxo-C16-HSL can modulate the innate immune system. For example, it selectively inhibits NF-kB signaling in activated human cells, which can suppress pro-inflammatory gene expression . This modulation may impact pathogen clearance and inflammatory responses.
- Influence on Cellular Processes : N-3-oxo-C16-HSL has been shown to promote apoptosis in certain cell types and inhibit smooth muscle contraction, suggesting potential therapeutic applications in conditions involving inflammation or smooth muscle hyperactivity .
- Plant Interactions : Research has demonstrated that AHLs can influence plant defense mechanisms and root development. For instance, N-acyl-homoserine lactones have been shown to stimulate adventitious root formation in Vigna radiata (mung bean), indicating their role as signaling molecules in plant physiology .
Biological Activity Summary
| Activity Type | Description |
|---|---|
| Quorum Sensing | Induces transcription of bioluminescent genes in Vibrio fischeri via LuxR binding |
| Immune Modulation | Inhibits NF-kB signaling, affecting inflammatory responses and pathogen clearance |
| Apoptosis | Promotes cell apoptosis through multiple mechanisms |
| Smooth Muscle Contraction | Inhibits contraction, potentially beneficial for treating related disorders |
| Plant Growth Promotion | Stimulates root formation and auxin response gene expression in plants |
Case Studies
- Quorum Sensing in Marine Bacteria :
- Impact on Human Cells :
- Plant Defense Mechanisms :
Q & A
Basic Research Questions
Q. How can researchers detect and quantify N-3-oxo-hexadec-11Z-enoyl-L-Homoserine lactone in bacterial cultures?
- Methodological Answer : Utilize thin-layer chromatography (TLC) combined with mass spectrometry (MS) and tandem MS/MS for structural confirmation. TLC separates the compound from culture extracts, while MS/MS fragments the molecular ion to match fragmentation patterns with synthetic standards, ensuring specificity. For quantification, high-performance liquid chromatography (HPLC) with UV detection or calibrated MS signal intensities can be employed. Synthetic standards (e.g., Cayman Chemical) are critical for validation .
Q. What solvent systems are optimal for solubilizing and storing this compound in experimental settings?
- Methodological Answer : The compound is soluble in chloroform (50 mg/mL) and methyl acetate. For storage, dissolve in inert solvents like dimethyl sulfoxide (DMSO) under nitrogen to prevent lactone ring hydrolysis. Avoid primary alcohols (e.g., ethanol), which can degrade the lactone structure. Store aliquots at -20°C, protected from light and moisture, to maintain stability for ≥2 years .
Q. How does the 11Z double bond in the acyl chain influence its biological activity compared to saturated analogs?
- Methodological Answer : The cis (Z)-configuration at position 11 enhances membrane permeability and receptor binding specificity. Comparative studies using saturated (C16:0) and unsaturated (C16:1Δ11Z) analogs in bioassays (e.g., Agrobacterium virulence assays) reveal differences in quorum sensing activation thresholds. Nuclear magnetic resonance (NMR) and circular dichroism (CD) can confirm structural impacts on conformation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported EC₅₀ values for quorum sensing activation across bacterial species?
- Methodological Answer : Discrepancies arise from species-specific LuxR-type receptor affinities and experimental conditions (e.g., pH, temperature). Standardize assays using isogenic luxR-reporter strains (e.g., E. coli transformed with Vibrio fischeri LuxR/Pₗᵤₓ) under controlled conditions. Dose-response curves with purified compound (≥98% purity) and competition assays with non-hydrolyzable analogs (e.g., lactonase-resistant derivatives) can clarify potency variations .
Q. What experimental designs are recommended to study cross-species signaling involving this compound?
- Methodological Answer : Co-culture systems with donor (producer) and reporter strains (e.g., Pseudomonas aeruginosa with Chromobacterium violaceum CV026) enable real-time monitoring of interspecies communication. Use genetic knockouts (e.g., luxI mutants) to eliminate endogenous signal production. Spatial analysis (e.g., microfluidics) can model biofilm environments where diffusion gradients affect signal propagation .
Q. How can structural modifications enhance the compound’s stability for in vivo applications without compromising activity?
- Methodological Answer : Introduce methyl groups at the lactone ring’s α-position or replace oxygen with sulfur (thiolactones) to resist enzymatic hydrolysis. Evaluate derivatives using in vitro lactonase assays and in planta infection models (e.g., Agrobacterium-plant interactions). MS and NMR track metabolic stability, while molecular docking predicts receptor-binding efficacy .
Methodological Notes
- Synthesis & Purity : Commercial sources (e.g., Cayman Chemical, Sigma-Aldrich) provide synthetic standards with ≥97% purity (HPLC). Validate batches via ¹H-NMR and MS to confirm absence of acyl chain isomers or racemization .
- Biological Assays : Pair bioassays (e.g., Erwinia carotovora antibiotic production) with genetic tools (e.g., luxI knockouts) to isolate compound-specific effects from endogenous signals .
- Data Reproducibility : Report solvent, storage conditions, and bacterial strain backgrounds to mitigate variability. Public repositories (e.g., NCBI BioProject) should archive raw MS and RNA-seq data from quorum sensing studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
